N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
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Overview
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group, a thiazole ring, and a dimethoxybenzamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions. The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a dichlorophenyl halide reacts with the thiazole intermediate. The final step involves the coupling of the thiazole derivative with 2,3-dimethoxybenzoyl chloride to form the target compound .
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides, while reduction of the benzamide group can yield the corresponding amine.
Scientific Research Applications
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: Research has indicated potential anticancer properties, making it a candidate for further investigation in cancer therapy.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, the compound can interfere with cell division and induce apoptosis through the disruption of cellular pathways .
Comparison with Similar Compounds
Similar compounds to N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide include other thiazole derivatives such as:
N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: This compound also contains a dichlorophenyl group and a thiazole ring, but with different substituents that confer unique biological activities.
Thiazole derivatives with antimicrobial and anticancer properties: These compounds share the thiazole core structure but differ in their substituents, leading to variations in their biological activities.
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c1-24-15-5-3-4-12(16(15)25-2)17(23)22-18-21-14(9-26-18)11-7-6-10(19)8-13(11)20/h3-9H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQQUJHELZBPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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